N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
Overview
Description
N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that features a pyridazine ring substituted with a propionamide group and a thioether linkage to an ethylphenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound under mild conditions, often using a base such as sodium hydride or potassium carbonate.
Attachment of the Ethylphenylamino Group: The ethylphenylamino group is introduced via nucleophilic substitution reactions, where the amino group reacts with an appropriate electrophile.
Final Propionamide Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propionamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((2-((4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
- N-(6-((2-((4-phenylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
Uniqueness
N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with molecular targets, potentially offering advantages in specific applications.
Properties
IUPAC Name |
N-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-12-5-7-13(8-6-12)18-16(23)11-24-17-10-9-14(20-21-17)19-15(22)4-2/h5-10H,3-4,11H2,1-2H3,(H,18,23)(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBOLBNBHBDDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145713 | |
Record name | N-[6-[[2-[(4-Ethylphenyl)amino]-2-oxoethyl]thio]-3-pyridazinyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021135-60-3 | |
Record name | N-[6-[[2-[(4-Ethylphenyl)amino]-2-oxoethyl]thio]-3-pyridazinyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021135-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-[[2-[(4-Ethylphenyl)amino]-2-oxoethyl]thio]-3-pyridazinyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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